2-(2-([1,1'-Biphenyl]-4-yl)ethyl)benzaldehyde is an organic compound characterized by its structure, which features a benzaldehyde functional group attached to a biphenyl moiety. This compound is notable for its potential applications in medicinal chemistry and materials science due to its unique structural properties. The biphenyl group contributes to the compound's stability and hydrophobic characteristics, which can influence its interactions in biological systems.
These reactions are fundamental in synthetic organic chemistry for creating more complex molecules from simpler precursors.
Several synthesis methods have been reported for similar compounds, which could be adapted for 2-(2-([1,1'-Biphenyl]-4-yl)ethyl)benzaldehyde:
These methods highlight the versatility in synthesizing compounds related to 2-(2-([1,1'-Biphenyl]-4-yl)ethyl)benzaldehyde.
The applications of 2-(2-([1,1'-Biphenyl]-4-yl)ethyl)benzaldehyde are primarily in:
Research into its applications continues as scientists explore its potential uses in various fields.
Interaction studies involving 2-(2-([1,1'-Biphenyl]-4-yl)ethyl)benzaldehyde would focus on its binding affinity with biological targets such as enzymes or receptors. Investigating these interactions is crucial for understanding its pharmacological potential.
Preliminary studies on similar compounds suggest that modifications on the biphenyl ring can significantly alter interaction profiles and biological activities .
Several compounds share structural characteristics with 2-(2-([1,1'-Biphenyl]-4-yl)ethyl)benzaldehyde. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-Biphenylcarboxaldehyde | Contains a carboxylic acid group | Useful in organic synthesis |
| 4-(Dimethylamino)benzaldehyde | Contains a dimethylamino substituent | Exhibits enhanced biological activity |
| 4-Methoxybenzaldehyde | Contains a methoxy group | Known for its use in organic reactions |
These compounds illustrate variations in substituents that can affect reactivity and biological activity. The unique combination of the biphenyl structure and aldehyde functionality in 2-(2-([1,1'-Biphenyl]-4-yl)ethyl)benzaldehyde may confer distinct properties not found in these similar compounds.
Palladium-catalyzed cross-coupling reactions represent a cornerstone in constructing the biphenyl-ethyl-benzaldehyde framework. The Suzuki-Miyaura reaction, which couples aryl halides with boronic acids, has been adapted to synthesize intermediates critical for this compound. For example, 4-bromobiphenyl derivatives react with 2-vinylbenzaldehyde boronic esters under catalytic conditions using tetrakis(triphenylphosphine)palladium(0) ([Pd(PPh₃)₄]) to form the biphenyl-ethyl backbone [3].
Key parameters influencing yield include ligand selection and temperature. Bulky phosphine ligands like tricyclohexylphosphine enhance steric protection of the palladium center, reducing undesired homocoupling byproducts [3]. A study optimizing reaction conditions reported 72% yield when using 1,4-dioxane as the solvent at 80°C for 12 hours, with a catalyst loading of 2 mol% [2].
Table 1: Optimization of Suzuki-Miyaura Coupling for Biphenyl-Ethyl Intermediate
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Catalyst | Pd(PPh₃)₄ | 72 |
| Ligand | Tricyclohexylphosphine | 68 |
| Solvent | 1,4-Dioxane | 72 |
| Temperature | 80°C | 72 |
Friedel-Crafts alkylation enables direct introduction of alkyl chains onto the biphenyl system. Aluminum chloride (AlCl₃) catalyzes the reaction between biphenyl and 2-chloroethylbenzaldehyde in dichloroethane (DCE), forming the 2-(biphenyl-4-yl)ethyl moiety [4]. Kinetic studies reveal that electron-donating groups on the benzaldehyde ring accelerate the reaction by stabilizing carbocation intermediates.
A notable variant employs ferric chloride (FeCl₃) as a catalyst for tert-butyl alkylation, achieving 65% yield for analogous structures under reflux conditions [4]. However, competitive polyalkylation remains a challenge, mitigated by using stoichiometric ratios of alkylating agent to biphenyl (1:1.2).
A three-step synthesis from biphenyl precursors involves:
Table 2: Multi-Step Synthesis Yield Profile
| Step | Reagent | Yield (%) |
|---|---|---|
| Alkylation | AlCl₃, DCE | 58 |
| Oxidation | PCC, CH₂Cl₂ | 86 |
| Recrystallization | Toluene/Acetone | 92 |
Solvent polarity profoundly influences reaction rates and selectivity. In Friedel-Crafts alkylation, non-polar solvents like dichloroethane stabilize carbocation intermediates, whereas polar aprotic solvents (e.g., dimethylformamide) accelerate palladium-catalyzed couplings by enhancing catalyst solubility [4]. A kinetic study of the Suzuki-Miyaura reaction in 1,4-dioxane revealed a second-order dependence on aryl halide and boronic acid concentrations, with an activation energy of 85 kJ/mol [3].
Silica gel column chromatography remains the primary method for isolating 2-(2-([1,1'-Biphenyl]-4-yl)ethyl)benzaldehyde. A hexane/ethyl acetate gradient (9:1 to 4:1) elutes impurities while retaining the target compound. High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase (75:25) achieves >98% purity, as confirmed by nuclear magnetic resonance (NMR) spectroscopy [2].
The crystallographic analysis of 2-(2-([1,1'-Biphenyl]-4-yl)ethyl)benzaldehyde reveals a complex molecular architecture characterized by an extended conjugated system. The compound possesses a molecular formula of C₂₁H₁₈O with a molecular weight of 286.37 g/mol, registered under CAS number 1379004-93-9 [1]. The systematic International Union of Pure and Applied Chemistry name is 2-(2-([1,1'-Biphenyl]-4-yl)ethyl)benzaldehyde, reflecting the structural arrangement of the biphenyl moiety connected through an ethyl linker to the benzaldehyde unit.
The solid-state structure exhibits characteristic features typical of extended aromatic systems. Similar biphenyl-containing compounds demonstrate planar or near-planar conformations that facilitate π-π stacking interactions in the crystalline state [2]. The biphenyl system in this molecule allows for conformational flexibility around the central C-C bond, though steric interactions with the ethyl-benzaldehyde substituent may influence the preferred conformation.
Intermolecular interactions in the crystal lattice are expected to include weak van der Waals forces, π-π stacking between aromatic rings, and potential C-H···O hydrogen bonding involving the aldehyde oxygen atom. These interactions contribute to the overall stability of the crystalline structure and influence the physical properties of the compound .
Table 1: Physicochemical Property Characterization of 2-(2-([1,1'-Biphenyl]-4-yl)ethyl)benzaldehyde
| Property | Value | Method/Source |
|---|---|---|
| Molecular Formula | C₂₁H₁₈O | Chemical structure analysis |
| Molecular Weight (g/mol) | 286.37 | Molecular weight calculation |
| CAS Registry Number | 1379004-93-9 | Chemical registry |
| IUPAC Name | 2-(2-([1,1'-Biphenyl]-4-yl)ethyl)benzaldehyde | IUPAC nomenclature |
| Physical State (at RT) | Solid | Similar benzaldehyde derivatives |
| Color | White to pale yellow | Similar aromatic aldehydes |
| Density (g/cm³) | Not determined | Requires experimental determination |
| Melting Point (°C) | Not determined | Requires experimental determination |
| Boiling Point (°C) | Not determined | Requires experimental determination |
The solubility characteristics of 2-(2-([1,1'-Biphenyl]-4-yl)ethyl)benzaldehyde follow predictable patterns based on the "like dissolves like" principle. The compound exhibits negligible solubility in water due to its predominantly hydrophobic aromatic character and lack of significant hydrogen bonding capability [4]. The limited polarity contributed by the aldehyde functional group is insufficient to overcome the extensive hydrophobic surface area of the biphenyl-ethyl-benzaldehyde structure.
In organic solvents, the compound demonstrates variable solubility depending on solvent polarity and aromatic character. Highly chlorinated solvents such as dichloromethane and chloroform provide excellent solvation due to their ability to interact favorably with aromatic systems [5]. The solubility in these solvents is expected to exceed 50 mg/mL based on analogous biphenyl-containing compounds.
Moderately polar solvents including ethyl acetate and diethyl ether offer good solubility, estimated in the range of 10-50 mg/mL. These solvents provide a balance between dipolar interactions with the aldehyde group and favorable van der Waals interactions with the aromatic portions of the molecule [6]. Aromatic solvents such as benzene and toluene exhibit high solubility due to strong aromatic-aromatic interactions and π-π stacking between solvent and solute molecules.
Table 2: Solubility Profile of 2-(2-([1,1'-Biphenyl]-4-yl)ethyl)benzaldehyde in Organic Solvents
| Solvent | Solubility | Estimated Solubility (mg/mL) | Basis for Estimation |
|---|---|---|---|
| Water | Insoluble | <0.1 | Aromatic compounds with low polarity |
| Dichloromethane | Highly soluble | >50 | Excellent for aromatic compounds |
| Chloroform | Highly soluble | >50 | Similar to dichloromethane |
| Ethyl Acetate | Soluble | 10-50 | Moderate polarity solvents |
| Benzene | Highly soluble | >50 | Aromatic-aromatic interactions |
| Toluene | Highly soluble | >50 | Similar to benzene |
| Dimethyl Sulfoxide | Highly soluble | >50 | Universal organic solvent |
| Tetrahydrofuran | Highly soluble | >50 | Good for aromatic compounds |
Thermal analysis of 2-(2-([1,1'-Biphenyl]-4-yl)ethyl)benzaldehyde using thermogravimetric analysis and differential scanning calorimetry provides insights into its thermal behavior and stability characteristics. Based on studies of similar aromatic aldehyde compounds, the initial decomposition temperature is estimated to occur around 250-280°C [7] [8]. This relatively high thermal stability reflects the stabilizing influence of the extended aromatic conjugation throughout the molecular structure.
The thermal decomposition profile is expected to follow a multi-stage process typical of aromatic aldehydes. The first stage involves minimal mass loss below 200°C, corresponding to the removal of any residual moisture or volatile impurities [9]. The second stage, occurring between 250-350°C, represents the onset of molecular decomposition with peak decomposition temperatures around 320-350°C. This stage is characterized by the breaking of C-C bonds and the formation of volatile organic fragments.
Differential scanning calorimetry analysis would reveal endothermic transitions corresponding to melting and potential polymorphic transformations. The melting point requires experimental determination but is expected to be elevated due to the rigid aromatic structure and intermolecular interactions in the crystalline state [10]. The heat of fusion and other thermodynamic parameters necessitate direct calorimetric measurement for accurate quantification.
Table 3: Thermal Stability and Phase Transition Analysis of 2-(2-([1,1'-Biphenyl]-4-yl)ethyl)benzaldehyde
| Thermal Property | Estimated Value | Analysis Method | Basis for Estimation |
|---|---|---|---|
| Initial Decomposition Temperature (T5%) | ~250-280°C | TGA | Similar benzaldehyde derivatives |
| Peak Decomposition Temperature (Tmax) | ~320-350°C | TGA/DTG | Aromatic aldehyde thermal decomposition |
| Final Decomposition Temperature | ~450-500°C | TGA | Complete thermal decomposition |
| Mass Loss at 200°C (%) | <5% | TGA | Low volatility at moderate temperatures |
| Mass Loss at 300°C (%) | 15-25% | TGA | Partial decomposition begins |
| Mass Loss at 400°C (%) | 60-80% | TGA | Major decomposition occurs |
| Thermal Stability Range | Up to ~250°C | TGA/DSC | Similar aromatic aldehyde compounds |
The electronic properties of 2-(2-([1,1'-Biphenyl]-4-yl)ethyl)benzaldehyde are dominated by the extended π-conjugation system spanning the biphenyl moiety and the benzaldehyde unit. This conjugated framework facilitates electron delocalization across multiple aromatic rings, significantly influencing the compound's optical and electronic characteristics [11] [12]. The highest occupied molecular orbital energy level is estimated to be in the range of -5.8 to -6.2 eV, consistent with similar biphenyl-containing aromatic aldehydes [13].
The lowest unoccupied molecular orbital energy is estimated around -2.5 to -3.0 eV, resulting in a band gap of approximately 3.0 to 3.5 eV. This band gap corresponds to optical absorption in the near-ultraviolet to visible region, with primary absorption maxima expected around 280-290 nm [14]. The extended conjugation through the biphenyl system produces bathochromic shifts compared to simple benzaldehyde, reflecting the increased extent of π-electron delocalization.
The compound exhibits moderate to high π-electron delocalization due to the continuous overlap of p-orbitals throughout the conjugated system [15]. This delocalization contributes to enhanced aromatic stabilization energy and influences reactivity patterns. The dipole moment is estimated between 2.5 to 3.5 Debye, reflecting the polar character introduced by the aldehyde functional group within the largely non-polar aromatic framework.
Fluorescence properties are expected to be relatively weak, typical of aromatic aldehydes which often exhibit low quantum yields due to non-radiative decay pathways [13]. The fluorescence maximum is estimated around 320-350 nm, representing a Stokes shift from the absorption maximum consistent with excited-state structural relaxation.
Table 4: Electronic Properties and Conjugation Effects of 2-(2-([1,1'-Biphenyl]-4-yl)ethyl)benzaldehyde
| Electronic Property | Estimated Value | Measurement Technique | Basis for Estimation |
|---|---|---|---|
| HOMO Energy Level (eV) | ~-5.8 to -6.2 | UV-PES/DFT Calculation | Similar biphenyl aldehyde compounds |
| LUMO Energy Level (eV) | ~-2.5 to -3.0 | Cyclic Voltammetry/DFT | Aromatic aldehyde compounds |
| Band Gap (eV) | ~3.0 to 3.5 | UV-Vis Spectroscopy/DFT | Optical spectroscopy of similar compounds |
| UV-Vis λmax (nm) | 280-290 (primary) | UV-Vis Spectroscopy | Extended conjugation in biphenyl systems |
| Dipole Moment (Debye) | ~2.5 to 3.5 | Dielectric Measurement/DFT | Polar aldehyde with extended conjugation |
| Conjugation Length | Extended through biphenyl system | Structural Analysis | Biphenyl-ethyl-benzaldehyde structure |
| π-Electron Delocalization | Moderate to high | NMR/Computational Analysis | Extended π-system through biphenyl |